5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride
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Overview
Description
5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
Similar compounds such as aminolevulinic acid (ala) are known to be involved in the porphyrin synthesis pathway, which leads to heme in mammals .
Mode of Action
Compounds like ala are used in photodynamic detection and surgery of cancer . They are precursors of photosensitizers and are predicted to be able to penetrate tumor cell membranes .
Biochemical Pathways
Ala, a similar compound, is the first compound in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .
Result of Action
Ala and its derivatives can be used to visualize bladder cancer by fluorescence imaging . They are also being studied for photodynamic therapy (PDT) in a number of types of cancer .
Action Environment
Ala, a similar compound, is an endogenous substance that is non-toxic to humans and animals and is easily degraded in the environment without residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-(hydroxymethyl)furfural, a biomass-derived compound.
Oxidation: The hydroxymethyl group is oxidized to form 5-formylfuran-2-carboxylic acid.
Reductive Amination: The formyl group is then subjected to reductive amination using a suitable amine donor, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)furan-2-carboxylic acid
- N-methylfuran-2-carboxamide
- 5-(hydroxymethyl)furan-2-carboxamide
Uniqueness
5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and properties
Properties
CAS No. |
1269053-73-7 |
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Molecular Formula |
C7H11ClN2O2 |
Molecular Weight |
190.6 |
Purity |
0 |
Origin of Product |
United States |
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